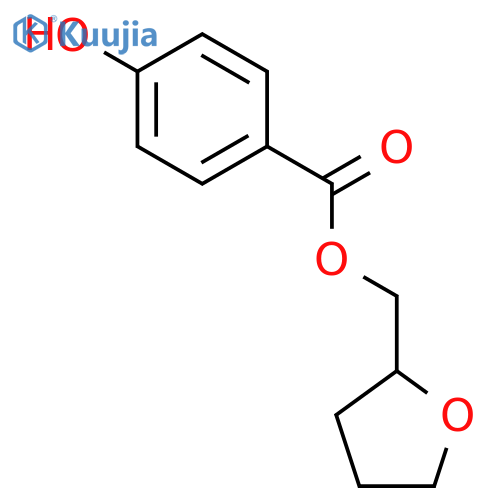

Cas no 4470-04-6 (Tetrahydro-2-furanylmethyl 4-hydroxybenzoate)

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

- NCGC00325881-01

- STL068240

- AKOS016344224

- AB01265918-03

- tetrahydrofuran-2-ylmethyl 4-hydroxybenzoate

- KEGKIHXGXDHBEL-UHFFFAOYSA-N

- AKOS000319521

- 4470-04-6

- oxolan-2-ylmethyl 4-hydroxybenzoate

- TETRAHYDRO-2-FURANYLMETHYL 4-HYDROXYBENZOATE

-

- インチ: InChI=1S/C12H14O4/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h3-6,11,13H,1-2,7-8H2

- InChIKey: KEGKIHXGXDHBEL-UHFFFAOYSA-N

- ほほえんだ: C1CC(OC1)COC(=O)C2=CC=C(C=C2)O

計算された属性

- せいみつぶんしりょう: 222.08920892g/mol

- どういたいしつりょう: 222.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 55.8Ų

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024255-500mg |

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate |

4470-04-6 | 500mg |

3233.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024255-500mg |

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate |

4470-04-6 | 500mg |

3233CNY | 2021-05-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-331898-500 mg |

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, |

4470-04-6 | 500MG |

¥2,136.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-331898-500mg |

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, |

4470-04-6 | 500mg |

¥2136.00 | 2023-09-05 |

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate 関連文献

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

Tetrahydro-2-furanylmethyl 4-hydroxybenzoateに関する追加情報

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS No. 4470-04-6): A Comprehensive Overview

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, identified by its Chemical Abstracts Service number CAS No. 4470-04-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a 4-hydroxybenzoate moiety linked to a tetrahydro-2-furanylmethyl group, has garnered attention due to its structural complexity and potential biological activities. The unique combination of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.

The 4-hydroxybenzoate component is well-known for its presence in various natural products and pharmaceuticals, often contributing to antioxidant, anti-inflammatory, and antimicrobial properties. In contrast, the tetrahydro-2-furanylmethyl group introduces a cyclic ether structure, which can influence the compound's solubility, bioavailability, and metabolic stability. This dual functionality makes Tetrahydro-2-furanylmethyl 4-hydroxybenzoate a promising candidate for further investigation in drug discovery.

Recent research has highlighted the importance of structural diversity in the search for new therapeutic compounds. The presence of both hydroxyl and ether functionalities in Tetrahydro-2-furanylmethyl 4-hydroxybenzoate suggests potential interactions with various biological targets. For instance, studies have indicated that hydroxylated aromatic compounds can modulate enzyme activity and signal transduction pathways, while cyclic ethers are known to enhance molecular flexibility and binding affinity.

In the context of medicinal chemistry, the synthesis of derivatives of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate has been explored to optimize its pharmacological properties. Modifications such as halogenation, alkylation, or acylation can alter the compound's bioactivity and pharmacokinetic profile. Advanced computational methods, including molecular docking and quantum mechanical calculations, have been employed to predict the interactions between this compound and biological targets such as enzymes and receptors.

The pharmaceutical industry has shown considerable interest in developing small molecules with multifunctional properties. Tetrahydro-2-furanylmethyl 4-hydroxybenzoate exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. Such compounds are particularly attractive for the development of dual-action drugs that can address multiple therapeutic needs simultaneously.

In vitro studies have demonstrated the potential of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate as an antioxidant agent. The hydroxyl group in the benzoate moiety can participate in redox reactions, helping to neutralize reactive oxygen species (ROS) that contribute to oxidative stress. This property is particularly relevant in the context of aging-related diseases and neurodegenerative disorders, where oxidative damage plays a significant role.

Epidemiological evidence suggests that compounds containing hydroxylated aromatic rings may have protective effects against chronic diseases. The structural motif found in Tetrahydro-2-furanylmethyl 4-hydroxybenzoate aligns with this observation, making it a candidate for further exploration in preventive medicine. Additionally, its solubility profile, influenced by the tetrahydrofuran ring, may enhance its bioavailability compared to more rigid aromatic compounds.

The synthesis of complex organic molecules like Tetrahydro-2-furanylmethyl 4-hydroxybenzoate requires sophisticated chemical methodologies. Modern synthetic approaches often involve multi-step reactions with high yields and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the benzoate-tetrahydrofuran linkage efficiently. These advances in synthetic chemistry have enabled the rapid production of libraries of derivatives for screening purposes.

The development of novel drugs is a lengthy and costly process that relies on extensive preclinical testing. However, computational modeling has emerged as a powerful tool to accelerate this process by predicting potential side effects and optimal dosages before human trials begin. For Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, computational studies have provided insights into its metabolic pathways and potential interactions with cytochrome P450 enzymes.

The safety profile of any new compound is critical to its eventual approval for therapeutic use. Preclinical toxicity studies have been conducted on various derivatives of benzoic acid to assess their safety margins. While these studies do not directly address the properties of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, they provide valuable context for understanding potential risks associated with similar compounds.

The future direction of research on Tetrahydro-2-furanylmethyl 4-hydroxybenzoate may include exploring its role in drug delivery systems. Nanotechnology-based approaches could enhance the compound's delivery efficiency by protecting it from degradation and targeting it to specific sites within the body. Such innovations could improve therapeutic outcomes while minimizing side effects.

In conclusion, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS No. 4470-04-6) represents an intriguing molecule with potential applications in pharmaceuticals and biotechnology. Its unique structural features offer opportunities for designing novel therapeutics with enhanced efficacy and reduced toxicity. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play a significant role in future medical advancements.

4470-04-6 (Tetrahydro-2-furanylmethyl 4-hydroxybenzoate) 関連製品

- 1505719-40-3(3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine)

- 2152916-58-8(3-(dimethyl-4H-1,2,4-triazol-3-yl)-2,2-dimethylpropanal)

- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)

- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)

- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

- 2248506-93-4((2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol)

- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)

- 1157775-40-0(1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)

- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)

- 1697791-71-1(Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide)